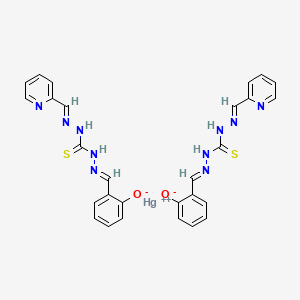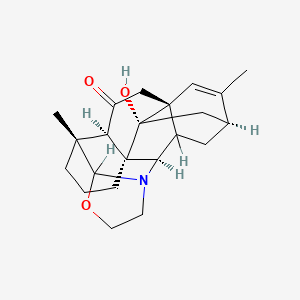
Spirasine I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirasine I is a diterpenoid. It derives from a hydride of an atisane.
Applications De Recherche Scientifique
Pharmacological and Therapeutic Efficacy
Spirasine I, recognized as Spirapril, is primarily evaluated for its efficacy in the treatment of hypertension. Studies highlight its significant role in blood pressure reduction and normalization in patients with mild to severe hypertension. Spirapril's dose-response curve appears to be flat for doses ranging from 6 to 24 mg daily, indicating a consistent effect across this dosage range. However, its relative antihypertensive efficacy compared to other ACE inhibitors requires further investigation, despite some clinical trials indicating comparable reductions in blood pressure to drugs like enalapril or captopril. Notably, spirapril is generally well-tolerated and is distinct from most ACE inhibitors due to its dual renal and hepatic clearance mechanisms, suggesting potential advantages for patients with renal impairment (Noble & Sorkin, 1995).
Safety Pharmacology and Emerging Concepts
Spirasine I's role extends into the domain of safety pharmacology (SP), a vital part of the drug development process. SP aims to predict and identify adverse drug effects prior to clinical trials. The core battery and supplemental SP studies assess the effects of new chemical entities on major organ systems, including cardiovascular, central nervous, respiratory, renal, and gastrointestinal systems. Recent advancements in SP involve integrating new approaches to refine and provide mechanistic insights into potential adverse effects associated with test compounds, enhancing the overall scope of SP (Hamdam et al., 2013).
Bioactivity and Phytochemistry
Research on the genus Spiraea, to which Spirasine I is related, emphasizes its medicinal and ornamental significance. The review of Spiraea plants highlights a diverse array of secondary metabolites, including phenolic compounds, terpenoids, alkaloids, and steroids. These compounds contribute to various biological activities such as antioxidant, antibacterial, anti-inflammatory, and antifungal effects. Biotechnological research on Spiraea species is promising, indicating potential for further chemical and pharmacological studies (Kostikova & Petrova, 2021).
Analytical and Material Sciences
Spirasine I is also relevant in analytical and material sciences. For instance, in the context of trace elements and their species determination by inductively coupled plasma mass spectrometry (ICP-MS), solid-phase extraction (SPE) is a widely used technique. Advanced functional materials (AFMs) in SPE play a crucial role in enhancing the methodology's sensitivity, selectivity, sample throughput, and application potential. These AFMs, including nanometer-sized materials and magnetic materials, exhibit high adsorption capacity and selectivity, offering significant benefits in various real sample analyses (He et al., 2017).
Propriétés
Numéro CAS |
106777-13-3 |
|---|---|
Nom du produit |
Spirasine I |
Formule moléculaire |
C22H29NO3 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(1R,5R,11R,14S,17R,20S,21S)-21-hydroxy-5,15-dimethyl-7-oxa-10-azaheptacyclo[12.6.2.01,11.05,20.06,10.012,17.017,21]docos-15-en-19-one |
InChI |
InChI=1S/C22H29NO3/c1-12-9-20-11-15(24)16-19(2)4-3-5-21(16)17(23-6-7-26-18(19)23)14(20)8-13(12)10-22(20,21)25/h9,13-14,16-18,25H,3-8,10-11H2,1-2H3/t13-,14?,16+,17+,18?,19+,20-,21+,22-/m0/s1 |
Clé InChI |
BDYVYNKEWLPLCY-SRCHUMBQSA-N |
SMILES isomérique |
CC1=C[C@@]23CC(=O)[C@@H]4[C@]5(CCC[C@@]46[C@@]2(C[C@@H]1CC3[C@H]6N7C5OCC7)O)C |
SMILES |
CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |
SMILES canonique |
CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)
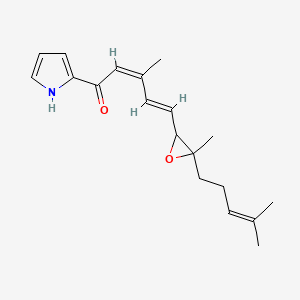
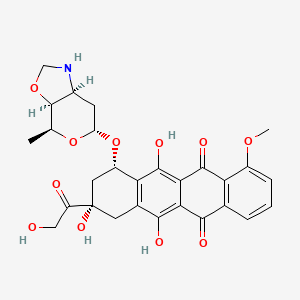
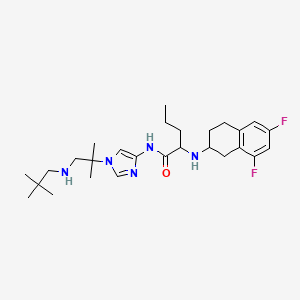
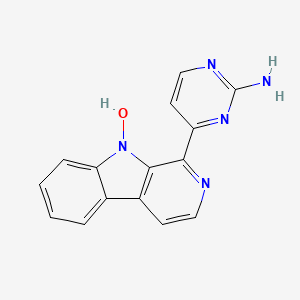
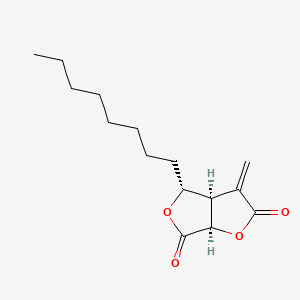
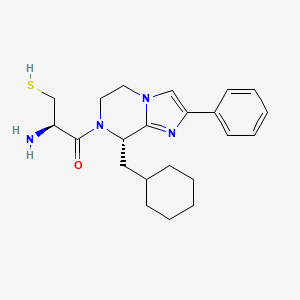
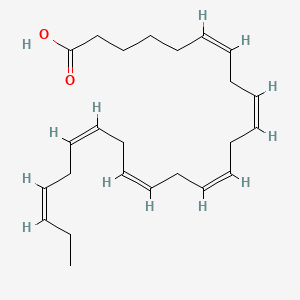
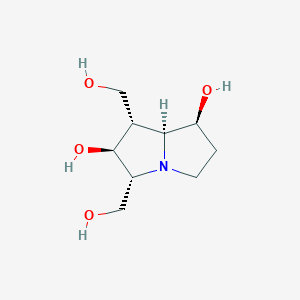
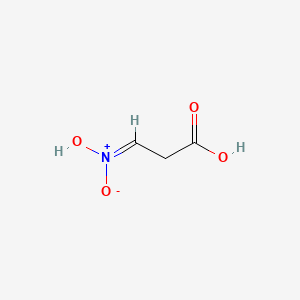
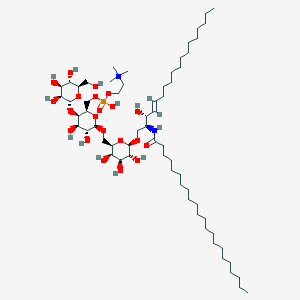

![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)
